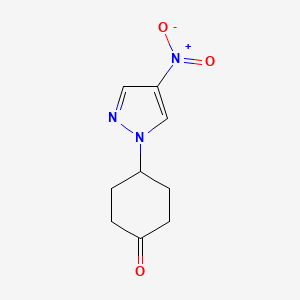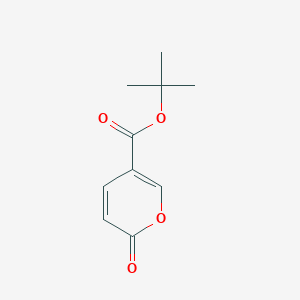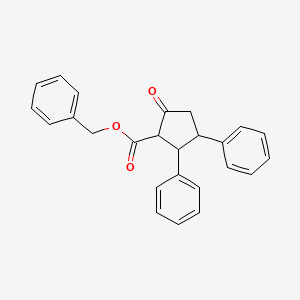
Benzyl 5-oxo-2,3-diphenyl-cyclopentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 5-oxo-2,3-diphenyl-cyclopentane-1-carboxylate is a complex organic compound with the molecular formula C25H22O3 This compound is characterized by a cyclopentane ring substituted with two phenyl groups and a benzyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-oxo-2,3-diphenyl-cyclopentane-1-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific reagents to achieve the desired product with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the preparation of starting materials, reaction optimization, and purification of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl 5-oxo-2,3-diphenyl-cyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are often used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Benzyl 5-oxo-2,3-diphenyl-cyclopentane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzyl 5-oxo-2,3-diphenyl-cyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparaison Avec Des Composés Similaires
Benzyl 5-oxo-2,3-diphenyl-cyclopentane-1-carboxylate:
Indole Derivatives: These compounds also exhibit diverse biological activities and are used in various therapeutic applications.
Thiazole Derivatives: Known for their wide spectrum of biological activities, including antimicrobial and anticancer properties.
Uniqueness: this compound stands out due to its specific structural configuration, which imparts unique chemical and biological properties
Propriétés
Numéro CAS |
1772-60-7 |
|---|---|
Formule moléculaire |
C25H22O3 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
benzyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C25H22O3/c26-22-16-21(19-12-6-2-7-13-19)23(20-14-8-3-9-15-20)24(22)25(27)28-17-18-10-4-1-5-11-18/h1-15,21,23-24H,16-17H2 |
Clé InChI |
DKRWSCHASXIAHU-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(C(C1=O)C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl)phenol](/img/structure/B13987302.png)
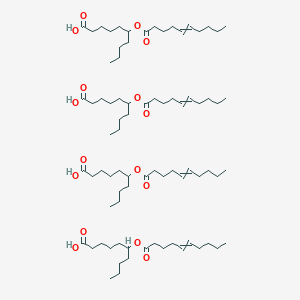



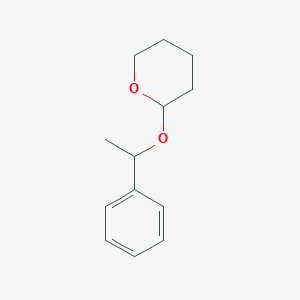
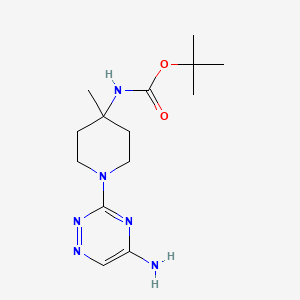

![tert-butyl N-[1-[(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B13987364.png)

![Methyl 6-nitrobenzo[d]thiazole-2-carboxylate](/img/structure/B13987376.png)
